molecular formula C32H32N2O6 B7959405 Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate

Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate

Cat. No.: B7959405
M. Wt: 540.6 g/mol
InChI Key: BEQBLVGYJSGKLW-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate is a complex organic compound featuring a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an indole moiety. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base like triethylamine.

    Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The protected amino acid derivative is coupled with the indole carboxylate using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Tert-butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. Solvent recycling and purification steps like crystallization and chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties, using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate).

    Reduction: LiAlH4, NaBH4.

    Substitution: Bases like NaOH (sodium hydroxide) or K2CO3 (potassium carbonate).

Major Products

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it suitable for various synthetic applications, including the construction of peptide chains.

Biology

In biological research, it serves as a building block for the synthesis of peptide-based drugs and probes. The Fmoc group allows for selective deprotection, facilitating the stepwise synthesis of peptides.

Medicine

The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based therapeutics. Its ability to form stable peptide bonds is crucial for creating bioactive peptides.

Industry

In the chemical industry, it is employed in the large-scale synthesis of peptides and other complex organic molecules. Its use in automated peptide synthesizers highlights its importance in industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate involves its role as a protecting group and intermediate in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, facilitating the construction of peptide chains.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.

    Boc-protected amino acids: Similar to Fmoc-protected compounds but use the Boc (tert-butoxycarbonyl) group for protection.

    Cbz-protected amino acids: Use the Cbz (carbobenzyloxy) group for protection.

Uniqueness

Tert-butyl 3-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]indole-1-carboxylate is unique due to its combination of the Fmoc protecting group and the indole moiety. This combination provides both stability and reactivity, making it particularly useful in the synthesis of complex peptides and organic molecules.

Properties

IUPAC Name

tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-oxopropyl]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(37)34-18-20(21-11-9-10-16-28(21)34)17-27(29(35)38-4)33-30(36)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26-27H,17,19H2,1-4H3,(H,33,36)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQBLVGYJSGKLW-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.